molecular formula C13H18BrNO2 B8767716 tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate

tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate

Cat. No.: B8767716
M. Wt: 300.19 g/mol
InChI Key: PZQUDCWKTICTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a tert-butyl carbamate group and a bromoethyl substituent on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 4-(2-bromoethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a water-soluble solvent like acetonitrile, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and crystallizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability .

Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .

Comparison with Similar Compounds

  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl (4-bromophenyl)carbamate
  • N-Boc-4-bromoaniline

Comparison: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate is unique due to the presence of both a bromoethyl and a tert-butyl carbamate group on the phenyl ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

PZQUDCWKTICTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.68 g (33.08 mmol) of triphenylphosphine are added, under an argon atmosphere, to a solution of 7.85 g (33.08 mmol) of tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate in 85 mL of dichloromethane. The mixture is cooled to 0° C. and 5.95 g (33.08 mmol) of N-bromosuccinimide are added portionwise over 25 minutes. Stirring is continued for 3 hours at 0° C. The solvent is then evaporated off, the oil obtained is taken up in ether and the precipitate formed is filtered off and discarded. The filtrate is evaporated and the residue is purified by chromatography on silica gel (eluent: 10/90 EtOAc/heptane) to give 6.90 g of tert-butyl [4-(2-bromoethyl)phenyl]carbamate, the characteristics of which are as follows:
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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